N-(4-AMINO-6-{[2-(ETHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE
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Overview
Description
N-(4-AMINO-6-{[2-(ETHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a benzimidazole moiety, and an ethylsulfanyl group
Preparation Methods
The synthesis of N-(4-AMINO-6-{[2-(ETHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Moiety: This step involves the reaction of o-phenylenediamine with carbon disulfide and an alkylating agent to form the benzimidazole ring.
Introduction of the Ethylsulfanyl Group: The benzimidazole intermediate is then reacted with an ethylsulfanylating agent to introduce the ethylsulfanyl group.
Formation of the Triazine Ring: The ethylsulfanyl-benzimidazole intermediate is then reacted with cyanuric chloride to form the triazine ring.
Amination and Dimethylation:
Industrial production methods typically involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
N-(4-AMINO-6-{[2-(ETHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles such as amines or thiols.
Condensation: The amino groups can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, substituted triazines, and imines.
Scientific Research Applications
N-(4-AMINO-6-{[2-(ETHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-AMINO-6-{[2-(ETHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. The ethylsulfanyl group and the triazine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
N-(4-AMINO-6-{[2-(ETHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE can be compared with other similar compounds, such as:
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound has a similar triazine ring but lacks the benzimidazole and ethylsulfanyl groups, resulting in different chemical and biological properties.
4-Ethylsulfanyl-2-pyridones: These compounds contain an ethylsulfanyl group but have a pyridone ring instead of a triazine ring, leading to different reactivity and applications.
Indole Derivatives: Indole derivatives possess a different heterocyclic structure but share some biological activities, such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of the triazine ring, benzimidazole moiety, and ethylsulfanyl group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-[(2-ethylsulfanylbenzimidazol-1-yl)methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7S/c1-4-23-15-17-10-7-5-6-8-11(10)22(15)9-12-18-13(16)20-14(19-12)21(2)3/h5-8H,4,9H2,1-3H3,(H2,16,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUYSFZWEBGKDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC3=NC(=NC(=N3)N(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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